N-benzyl-4-bromo-3-fluorobenzamide
Overview
Description
N-benzyl-4-bromo-3-fluorobenzamide, also known as N-BFB, is a heterocyclic compound containing nitrogen, bromine, and fluorine atoms. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. N-BFB is a versatile and valuable reagent due to its low cost and easy availability. It is used in a variety of laboratory experiments, such as organic synthesis and medicinal chemistry.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been studied. These structures provide insights into the molecular conformations and interactions critical for the development of chemical compounds (Suchetan et al., 2016).
Antimicrobial Properties
- Fluorobenzamides, including compounds with a fluoro atom in the benzoyl group, have been synthesized and shown to have promising antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of fluorobenzamides in developing new antimicrobial agents (Desai et al., 2013).
Potential in Cancer Treatment
- Certain N-(phenylcarbamothioyl)-benzamide derivatives, including those with bromo and fluoro substitutions, have demonstrated effective cytotoxic activities against MCF-7 breast cancer cells. This finding suggests the potential application of such compounds in cancer therapy, particularly for breast cancer (Kesuma et al., 2018).
Application in PET Imaging
- N-benzyl-4-bromo-3-fluorobenzamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. Studies on such compounds have shown promising results in the detection of breast cancer, highlighting their potential role in diagnostic imaging (Shiue et al., 2000).
Synthesis and Chemical Properties
- Research into the synthesis and properties of fluorobenzamide compounds has provided valuable information on their stability, reactivity, and potential applications in various chemical reactions. This includes insights into their use in photocatalysis and other chemical processes (Groendyke et al., 2016).
properties
IUPAC Name |
N-benzyl-4-bromo-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMBOSDECEUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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